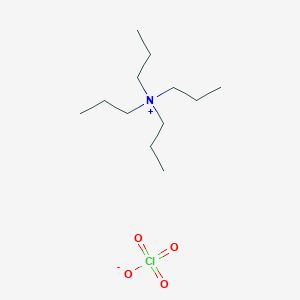
Perclorato de tetrapropilamonio
Descripción general
Descripción
Tetrapropylammonium perchlorate is an organic salt composed of tetrapropylammonium cations and perchlorate anions. It is known for its unique dielectric properties and phase transition behaviors, making it a subject of interest in various scientific fields .
Aplicaciones Científicas De Investigación
Tetrapropylammonium perchlorate has diverse applications in scientific research:
Chemistry: Used in studies of dielectric properties and phase transitions.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the development of sensors and actuators due to its dielectric switching capabilities
Mecanismo De Acción
Target of Action
Tetrapropylammonium perchlorate is primarily used as an oxidant and a phase transfer catalyst . Its primary targets are the molecules or compounds that it oxidizes or catalyzes.
Mode of Action
Tetrapropylammonium perchlorate interacts with its targets through oxidation and catalysis . As an oxidant, it accepts electrons from other molecules during chemical reactions, leading to the oxidation of those molecules . As a phase transfer catalyst, it facilitates the migration of a reactant from one phase to another, thus enhancing the rate of reaction .
Biochemical Pathways
It has been used in electrochemical studies, such as the oxidation kinetics of ferrocene at platinum . It’s also used in the reduction of methylbenzyl chloride on mercury . These studies suggest that it may affect redox reactions and electron transfer processes in biochemical pathways.
Result of Action
The molecular and cellular effects of tetrapropylammonium perchlorate’s action would depend on the specific molecules it interacts with. For instance, in the case of ferrocene oxidation, the result would be the conversion of ferrocene to ferricenium .
Action Environment
The action, efficacy, and stability of tetrapropylammonium perchlorate can be influenced by various environmental factors. For example, its stability can be affected by temperature, as it decomposes at around 160°C . Its solubility in different solvents can also impact its action and efficacy .
Análisis Bioquímico
Biochemical Properties
Tetrapropylammonium perchlorate plays a significant role in biochemical reactions. It is used in electrochemical studies, including the oxidation kinetics of ferrocene at platinum in acetonitrile containing tetraalkylammonium perchlorate using chronoamperometry or voltammetry
Cellular Effects
Perchlorate ions, a component of Tetrapropylammonium perchlorate, are known to have a high potential for endocrine disruption in humans and biota . They inhibit iodine fixation, a major reason for eliminating this pollutant from ecosystems .
Molecular Mechanism
It is known to participate in electrochemical reactions
Temporal Effects in Laboratory Settings
Tetrapropylammonium perchlorate undergoes two reversible phase transitions at around T1 = 284 K and T2 = 445 K . These phase transitions and distinct dielectric and relaxation effects are due to the dynamic motions of the organic cations and anionic framework .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrapropylammonium perchlorate can be synthesized through the reaction of tetrapropylammonium hydroxide with perchloric acid. The reaction typically occurs in an aqueous medium, followed by crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of tetrapropylammonium perchlorate involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Tetrapropylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate ion can act as a strong oxidizing agent.
Reduction: Under specific conditions, the perchlorate ion can be reduced to chloride.
Substitution: The tetrapropylammonium cation can participate in substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents like ferrocene.
Reduction: Electrochemical reduction using platinum electrodes.
Substitution: Reactions with halide salts in aqueous or organic solvents.
Major Products:
Oxidation: Formation of various oxidized products depending on the reducing agent.
Reduction: Formation of chloride ions.
Substitution: Formation of tetrapropylammonium halides.
Comparación Con Compuestos Similares
- Tetraethylammonium perchlorate
- Tetramethylammonium perchlorate
- Tetrabutylammonium perchlorate
Comparison: Tetrapropylammonium perchlorate is unique due to its specific dielectric properties and phase transition behaviors. Compared to tetraethylammonium perchlorate, it exhibits different phase transition temperatures and dielectric constants, making it suitable for specific applications in sensors and actuators .
Propiedades
IUPAC Name |
tetrapropylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.ClHO4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDKWXHIGFOFDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884850 | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Tetrapropylammonium perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19864 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15780-02-6 | |
| Record name | Tetrapropylammonium perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15780-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable structural and phase transition characteristics of tetrapropylammonium perchlorate?
A: Tetrapropylammonium perchlorate ([(CH3CH2CH2)4N]ClO4) exhibits two reversible phase transitions. At approximately 284 K, it transitions from an ordered low-temperature phase to a disordered room-temperature phase. This disorder involves both the propyl chains of the organic cation and the perchlorate anions. At a higher temperature of around 445 K, another phase transition occurs, leading to a highly disordered state. This high-temperature transition exhibits a large entropy change, resembling the behavior observed in liquid crystals. []
Q2: How do the phase transitions in tetrapropylammonium perchlorate influence its dielectric properties?
A: The dynamic motions of both the tetrapropylammonium cations and the perchlorate anions contribute to the observed phase transitions and dielectric behavior of this compound. The phase transition at 284 K is driven equally by the motions of both ions. In contrast, the transition at 445 K is more significantly influenced by the motions of the organic cations. Notably, these phase transitions enable the switching and tuning of the dielectric function values, suggesting potential applications in sensors or actuators. []
Q3: How does the viscosity of tetrapropylammonium perchlorate solutions vary in different solvent systems and temperatures?
A: The viscosity of tetrapropylammonium perchlorate solutions has been studied in 2-methoxyethanol + water mixtures at various temperatures (298.15, 308.15, and 318.15 K). Analysis using the Jones-Dole equation, considering both associated and unassociated electrolyte forms, allowed for the determination of viscosity B coefficients. These coefficients and their temperature dependence provide insights into the structural changes occurring within the solvent mixtures. []
Q4: What insights can be gained from the conductance of tetrapropylammonium perchlorate in mixed solvent systems?
A: Conductivity measurements of tetrapropylammonium perchlorate in 2-methoxyethanol + water mixtures at 298.15 K provide valuable information about ion-ion interactions and solvent structure. By applying the 1978 Fuoss conductance equation to the conductance-concentration data, key parameters like limiting molar conductivity (Δ°), association constant (KA), and association distance (R) can be determined. These parameters shed light on the behavior of electrolytes in varying solvent environments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


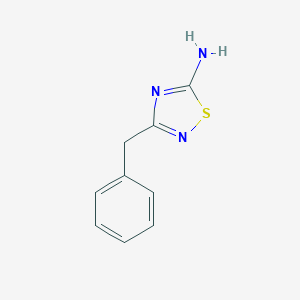
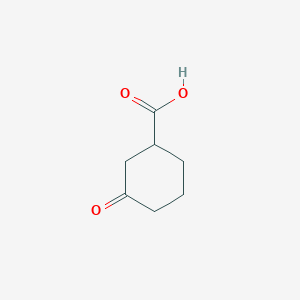
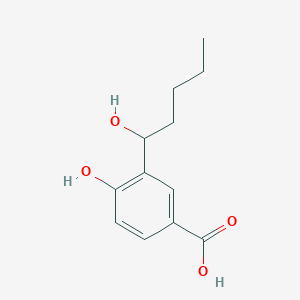

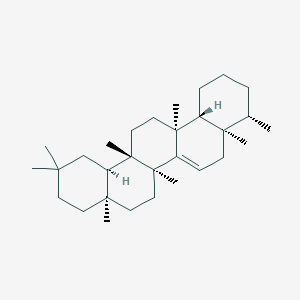
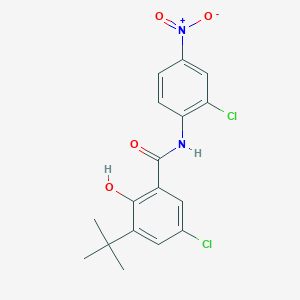
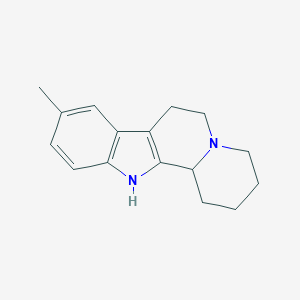
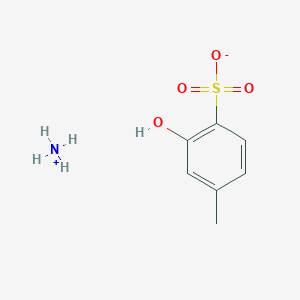
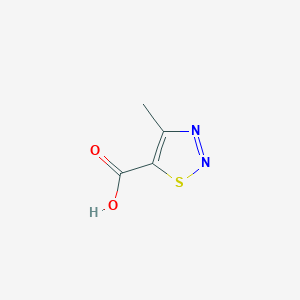
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)


